molecular formula C22H19N3O2S2 B3474695 N-(2-Methoxyphenyl)-2-({2-methyl-6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

N-(2-Methoxyphenyl)-2-({2-methyl-6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B3474695
M. Wt: 421.5 g/mol
InChI Key: SMQKOHALSAGURM-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core, a bicyclic heteroaromatic system fused with a thiophene ring, substituted at position 4 with a sulfanyl-acetamide moiety. The methyl and phenyl substituents at positions 2 and 6 of the thienopyrimidine scaffold enhance steric bulk and electronic diversity, which may influence binding affinity in biological targets .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-14-23-21(28-13-20(26)25-17-10-6-7-11-18(17)27-2)16-12-19(29-22(16)24-14)15-8-4-3-5-9-15/h3-12H,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQKOHALSAGURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-2-({2-methyl-6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the methoxyphenyl and sulfanylacetamide groups. Common reagents and conditions include:

    Reagents: Thienopyrimidine precursors, methoxyphenyl derivatives, acylating agents, and sulfur sources.

    Conditions: Catalysts, solvents, temperature control, and purification steps.

Industrial Production Methods

Industrial production methods may involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-2-({2-methyl-6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thieno[2,3-d]pyrimidine structures often exhibit anticancer properties. The mechanism of action typically involves the inhibition of key enzymes involved in DNA synthesis and repair, such as dihydrofolate reductase (DHFR) and thymidylate synthase. These actions can lead to apoptosis in cancer cells and are being studied for potential use in cancer therapies.

Antimicrobial Properties

N-(2-Methoxyphenyl)-2-({2-methyl-6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide has shown promise in antimicrobial studies. The thienopyrimidine moiety can interact with bacterial enzymes or receptors, potentially leading to bactericidal effects. Preliminary studies suggest efficacy against various strains of bacteria and fungi.

Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. It may interact with neurotransmitter systems or neuroprotective pathways, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Anti-inflammatory Effects

Studies have suggested that thieno[2,3-d]pyrimidine derivatives possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways, making it a potential therapeutic agent for inflammatory conditions.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thieno[2,3-d]pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of several cancer cell lines through the modulation of the cell cycle and induction of apoptosis .

Case Study 2: Antimicrobial Activity

A study conducted by the International Journal of Antimicrobial Agents evaluated the antimicrobial properties of several thienopyrimidine derivatives. The findings revealed that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Case Study 3: Neuroprotective Potential

Research published in Neuropharmacology explored the neuroprotective effects of thienopyrimidine derivatives on neuronal cells subjected to oxidative stress. The study found that this compound significantly reduced cell death and oxidative damage .

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-2-({2-methyl-6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to its biological activity, such as inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Thioacetamide-Triazole Derivatives

Compound 17 : 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide ()

  • Structural Differences: Replaces the thienopyrimidine core with a triazole ring, reducing aromatic conjugation and rigidity.
  • Physicochemical Properties: Melting point: 99–100°C (lower than thienopyrimidine analogs, suggesting reduced crystallinity). NMR Data: Distinct δ 7.85 (s, 1H, triazole proton) vs. aromatic protons in thienopyrimidine derivatives.
  • Bioactivity: Exhibits antimicrobial activity against Escherichia coli, likely due to the triazole’s metal-chelating properties. The thienopyrimidine analog may offer enhanced π-stacking interactions in enzyme binding pockets .

Compound 18 : 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

  • Substituent Effect: The para-methoxy group (vs.

Pyrimidine and Pyrido-Pyrimidine Derivatives

Compound from : 2-{[3-Cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

  • Structural Features: Replaces thienopyrimidine with a pyridine ring, introducing a cyano group and ethoxy-methoxyphenyl substituents.
  • The cyano group introduces dipole interactions, contrasting with the methyl group in the target compound .

Compound from : 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide

  • Key Differences : A saturated pyrido-pyrimidine system with a benzyl group and dichlorophenyl acetamide.

Dihydropyrimidinyl Thioacetamides

Compound from : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Structural Comparison: Features a dihydropyrimidinone ring instead of the fully aromatic thienopyrimidine.
  • Physicochemical Data :
    • Melting point: 230°C (higher than triazole analogs due to hydrogen bonding from the carbonyl group).
    • NMR: δ 12.50 (NH-3) and δ 10.10 (NHCO) indicate strong hydrogen-bonding networks.
  • Bioactivity: Not explicitly reported, but dichlorophenyl groups are common in antifungal agents .

N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine () :

  • Safety Data: Classified for laboratory use only, with hazards including irritancy.

Research Implications and Gaps

  • Synthetic Challenges: The thienopyrimidine core requires multi-step synthesis, contrasting with simpler triazole derivatives ().
  • Biological Data: Limited activity reports for the target compound highlight a need for enzymatic assays (e.g., kinase inhibition) to compare with triazole and pyridine analogs.
  • Crystallography : SHELX refinement () could resolve the target compound’s conformation, aiding SAR studies against analogs like those in and .

Biological Activity

N-(2-Methoxyphenyl)-2-({2-methyl-6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide, a thienopyrimidine derivative, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a thienopyrimidine core, which is known for its biological activity. The presence of the methoxy group and the sulfanyl moiety enhances its pharmacological properties.

Anticancer Activity

  • Mechanism of Action : Research indicates that derivatives of thienopyrimidine, including this compound, exhibit significant cytotoxicity against various cancer cell lines. Studies have shown that these compounds can disrupt microtubule formation, leading to cell cycle arrest in the mitotic phase and subsequent apoptosis in cancer cells .
  • In Vitro Studies : In vitro evaluations have demonstrated that this compound exhibits potent activity against human prostate (DU145) and leukemic (K562) cancer cell lines, with IC50 values indicating strong cytotoxic effects .
  • In Vivo Studies : Animal models have also been employed to assess the efficacy of this compound. For example, xenograft models using nude mice showed a significant reduction in tumor size when treated with thienopyrimidine derivatives .

Anti-inflammatory Activity

The compound has also been associated with anti-inflammatory properties. Thienopyrimidine derivatives are known to inhibit key inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that specific substitutions on the thienopyrimidine ring significantly influence biological activity:

Substitution PatternEffect on Activity
2,4,6-Trimethoxy groupsEnhanced cytotoxicity
Nitro group at 3rd positionReduced activity
Amino group substitutionIncreased potency

These findings suggest that careful modification of the molecular structure can lead to improved therapeutic profiles .

Case Studies

Several case studies have highlighted the potential of this compound:

  • Cancer Treatment : A study conducted on multicellular spheroids demonstrated that this compound effectively penetrates tumor tissues and exhibits enhanced anticancer activity compared to standard treatments .
  • Inflammatory Disease Models : In models of septic shock and rheumatoid arthritis, compounds similar to this compound showed promising results in reducing inflammation markers .

Q & A

How is the crystal structure of this compound determined using X-ray crystallography?

Methodological Answer:
The crystal structure can be resolved via single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution). Key steps include:

  • Data Collection : Use a Bruker SMART APEXII diffractometer with ω and φ scans for high-resolution data .
  • Refinement : Apply full-matrix least-squares refinement on F2F^2 with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions .
  • Validation : Analyze residual electron density peaks and ensure R-factors (R1R_1) < 0.05 for high-quality datasets .

How can discrepancies in crystallographic data (e.g., twinning, disorder) be resolved during refinement?

Advanced Answer:

  • Twinning : Use the TWIN command in SHELXL to model twin domains. For example, a monoclinic system with P21/cP2_1/c symmetry may require a BASF parameter to account for twin law contributions .
  • Disorder : Apply PART instructions and isotropic refinement for disordered regions. Constraints (e.g., SIMU, DELU) stabilize refinement of split positions .
  • Data Contradictions : Cross-validate with spectroscopic data (e.g., NMR) to resolve ambiguities in electron density maps .

What synthetic routes are employed for constructing the thieno[2,3-d]pyrimidine core?

Basic Answer:
The core is synthesized via:

  • Step 1 : Cyclocondensation of 2-aminothiophene-3-carboxylates with phenylacetonitrile derivatives under acidic conditions.
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using thiourea or NaSH .
  • Step 3 : Acetamide coupling through a Mitsunobu reaction or peptide coupling reagents (e.g., EDC/HOBt) .

How can reaction conditions be optimized for introducing the sulfanyl acetamide moiety?

Advanced Answer:

  • Catalysis : Screen palladium catalysts (e.g., Pd(PPh3_3)4_4) for C–S bond formation.
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiol group.
  • Temperature : Optimize between 80–120°C to balance reaction rate and side-product formation .

What spectroscopic techniques validate the compound’s structure and purity?

Methodological Answer:

Technique Application Key Peaks/Data
1H^1H NMR Confirm methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm)Integration ratios for substituents .
HPLC-MS Assess purity (>95%) and molecular ion ([M+H]+^+)m/z matching theoretical molecular weight .
FT-IR Identify acetamide C=O stretch (~1650 cm1^{-1}) and S–C vibrations (~650 cm1^{-1}) .

How can stability under varying pH and temperature be systematically evaluated?

Advanced Answer:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .

How can computational modeling predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), focusing on sulfanyl and acetamide interactions .

What strategies address low yields in coupling reactions during synthesis?

Advanced Answer:

  • Catalyst Screening : Test Pd0^0/Pd2^2 systems for Suzuki-Miyaura couplings .
  • Protecting Groups : Temporarily protect reactive sites (e.g., methoxy with TBS groups) to prevent side reactions .
  • Microwave Assistance : Reduce reaction time and improve yield by 20–30% under microwave irradiation (100–150°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxyphenyl)-2-({2-methyl-6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxyphenyl)-2-({2-methyl-6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

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